molecular formula C26H23N3O2 B6117944 4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine

4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine

Cat. No.: B6117944
M. Wt: 409.5 g/mol
InChI Key: LJMLYFHWEGVUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine, commonly known as BIPM, is a potent and selective inhibitor of the protein kinase B-Raf. This compound has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations.

Mechanism of Action

BIPM selectively inhibits the activity of B-Raf by binding to its ATP-binding site. This results in the inhibition of the MAPK/ERK signaling pathway, which leads to the induction of apoptosis in cancer cells with B-Raf mutations. BIPM has been shown to have a higher affinity for mutant B-Raf than for the wild-type protein, making it a selective inhibitor of cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
BIPM has been shown to induce apoptosis in cancer cells with B-Raf mutations, while having little to no effect on normal cells. This selectivity makes it a promising candidate for cancer treatment. BIPM has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIPM is its selectivity for cancer cells with B-Raf mutations. This makes it a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, BIPM has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy as a therapeutic agent. Additionally, BIPM has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

Future research on BIPM should focus on improving its pharmacokinetic properties, such as increasing its half-life and solubility in water. Additionally, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues. Other future directions for research include investigating the use of BIPM in combination with other cancer therapies, such as chemotherapy and radiation therapy, and exploring its potential use in other types of cancer with B-Raf mutations.

Synthesis Methods

The synthesis of BIPM involves a multi-step process that starts with the preparation of 4-bromobiphenyl. This compound is then reacted with 2-phenyl-4-pyrimidinamine to form 6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinylamine. The final step involves the reaction of this compound with morpholine to yield BIPM. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

BIPM has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations. B-Raf is a protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. BIPM has shown promising results in preclinical studies as a potential treatment for these types of cancer.

Properties

IUPAC Name

4-[2-phenyl-6-(4-phenylphenoxy)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-7-20(8-4-1)21-11-13-23(14-12-21)31-25-19-24(29-15-17-30-18-16-29)27-26(28-25)22-9-5-2-6-10-22/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMLYFHWEGVUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.